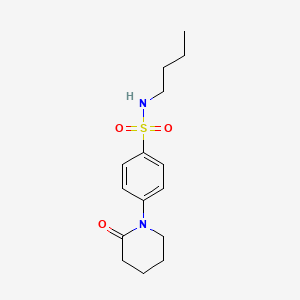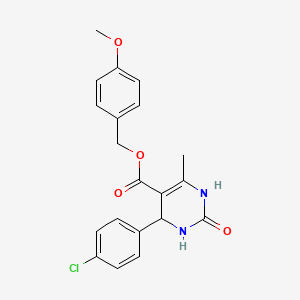![molecular formula C25H19ClN2O6 B5221163 4-(2-{3-chloro-5-ethoxy-4-[(3-nitrobenzyl)oxy]phenyl}-1-cyanovinyl)benzoic acid](/img/structure/B5221163.png)
4-(2-{3-chloro-5-ethoxy-4-[(3-nitrobenzyl)oxy]phenyl}-1-cyanovinyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-{3-chloro-5-ethoxy-4-[(3-nitrobenzyl)oxy]phenyl}-1-cyanovinyl)benzoic acid, also known as CENPA, is a synthetic compound that has gained significant attention in the field of cancer research. CENPA is a potent inhibitor of kinetochore function, which plays a critical role in the segregation of chromosomes during cell division.
Mécanisme D'action
4-(2-{3-chloro-5-ethoxy-4-[(3-nitrobenzyl)oxy]phenyl}-1-cyanovinyl)benzoic acid inhibits kinetochore function by binding to the centromere protein C (CENP-C). This binding disrupts the interaction between CENP-C and the kinetochore, leading to mitotic arrest and cell death. Additionally, 4-(2-{3-chloro-5-ethoxy-4-[(3-nitrobenzyl)oxy]phenyl}-1-cyanovinyl)benzoic acid has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
4-(2-{3-chloro-5-ethoxy-4-[(3-nitrobenzyl)oxy]phenyl}-1-cyanovinyl)benzoic acid has been shown to have a potent inhibitory effect on kinetochore function, leading to mitotic arrest and cell death. Additionally, 4-(2-{3-chloro-5-ethoxy-4-[(3-nitrobenzyl)oxy]phenyl}-1-cyanovinyl)benzoic acid has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In animal studies, 4-(2-{3-chloro-5-ethoxy-4-[(3-nitrobenzyl)oxy]phenyl}-1-cyanovinyl)benzoic acid has been well-tolerated and has shown promise as a potential cancer therapeutic.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-{3-chloro-5-ethoxy-4-[(3-nitrobenzyl)oxy]phenyl}-1-cyanovinyl)benzoic acid is a potent and specific inhibitor of kinetochore function, making it an ideal tool for studying the role of kinetochores in cancer development and progression. However, the use of 4-(2-{3-chloro-5-ethoxy-4-[(3-nitrobenzyl)oxy]phenyl}-1-cyanovinyl)benzoic acid in lab experiments is limited by its relatively high cost and the need for specialized equipment and expertise to synthesize and purify the compound.
Orientations Futures
There are several potential future directions for research on 4-(2-{3-chloro-5-ethoxy-4-[(3-nitrobenzyl)oxy]phenyl}-1-cyanovinyl)benzoic acid. One area of interest is the development of more potent and selective 4-(2-{3-chloro-5-ethoxy-4-[(3-nitrobenzyl)oxy]phenyl}-1-cyanovinyl)benzoic acid analogs that can be used in cancer therapy. Additionally, further research is needed to better understand the mechanism of action of 4-(2-{3-chloro-5-ethoxy-4-[(3-nitrobenzyl)oxy]phenyl}-1-cyanovinyl)benzoic acid and its potential use in combination with other cancer therapies. Finally, there is a need for more comprehensive studies on the safety and efficacy of 4-(2-{3-chloro-5-ethoxy-4-[(3-nitrobenzyl)oxy]phenyl}-1-cyanovinyl)benzoic acid in animal models and human clinical trials.
Méthodes De Synthèse
The synthesis of 4-(2-{3-chloro-5-ethoxy-4-[(3-nitrobenzyl)oxy]phenyl}-1-cyanovinyl)benzoic acid involves several steps, starting with the preparation of 3-chloro-5-ethoxy-4-[(3-nitrobenzyl)oxy]aniline. This intermediate is then reacted with 2-bromo-4-(1-cyanovinyl)benzoic acid to yield 4-(2-{3-chloro-5-ethoxy-4-[(3-nitrobenzyl)oxy]phenyl}-1-cyanovinyl)benzoic acid. The overall synthetic route involves several purification steps and yields a high-quality product suitable for research purposes.
Applications De Recherche Scientifique
4-(2-{3-chloro-5-ethoxy-4-[(3-nitrobenzyl)oxy]phenyl}-1-cyanovinyl)benzoic acid has shown promise as a potential cancer therapeutic due to its ability to inhibit kinetochore function. Kinetochore dysfunction is a hallmark of cancer cells, and inhibition of this process can lead to cell death. Studies have shown that 4-(2-{3-chloro-5-ethoxy-4-[(3-nitrobenzyl)oxy]phenyl}-1-cyanovinyl)benzoic acid can induce cell death in cancer cell lines, including breast, lung, and colon cancer. Furthermore, 4-(2-{3-chloro-5-ethoxy-4-[(3-nitrobenzyl)oxy]phenyl}-1-cyanovinyl)benzoic acid has been shown to enhance the efficacy of other cancer therapies, such as paclitaxel and cisplatin.
Propriétés
IUPAC Name |
4-[(E)-2-[3-chloro-5-ethoxy-4-[(3-nitrophenyl)methoxy]phenyl]-1-cyanoethenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN2O6/c1-2-33-23-13-17(10-20(14-27)18-6-8-19(9-7-18)25(29)30)12-22(26)24(23)34-15-16-4-3-5-21(11-16)28(31)32/h3-13H,2,15H2,1H3,(H,29,30)/b20-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJABDBZCYXUACF-JMIUGGIZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C(C#N)C2=CC=C(C=C2)C(=O)O)Cl)OCC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)C(=O)O)Cl)OCC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-[(4-bromophenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5221093.png)

![ethyl 4-({[1-(2-cyanoethyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5221107.png)
![5-({1-[2-(2-allylphenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5221117.png)
![1-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5221120.png)
![N-[4-(3-bromo-4-methoxyphenyl)-3-isobutyl-1,3-thiazol-2(3H)-ylidene]-2-methoxyaniline hydrobromide](/img/structure/B5221125.png)

![N-[4-({[3-(dihexylamino)-2-quinoxalinyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5221136.png)
![N-butyl-1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5221151.png)
![N-(2,4-dimethoxyphenyl)-3-[1-(2-methyl-3-furoyl)-4-piperidinyl]propanamide](/img/structure/B5221160.png)
![2-(4-fluorophenyl)-2-oxoethyl 1,3-dioxo-2-[4-(propoxycarbonyl)phenyl]-5-isoindolinecarboxylate](/img/structure/B5221176.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-bromo-4-methoxybenzamide](/img/structure/B5221198.png)